molecular formula C8H8O3 B166110 Mandelic acid CAS No. 611-72-3

Mandelic acid

Cat. No. B166110
CAS RN: 611-72-3
M. Wt: 152.15 g/mol
InChI Key: IWYDHOAUDWTVEP-UHFFFAOYSA-N
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Description

Mandelic acid is an approved aromatic, alpha hydroxy acid . It is derived from bitter almonds and is used as an ingredient in cosmetics and drug products applied topically . It is an optically active crystalline hydroxy acid that is obtainable from amygdalin by hydrolysis but is usually made in the racemic form by reaction of benzaldehyde with hydrocyanic acid and then hydrochloric acid .


Molecular Structure Analysis

Mandelic acid behaves as a bidentate ligand through hydroxyl and carboxyl groups, forming stable five-membered rings. Molecular modeling calculations of mandelic acid confirmed that the preferred sites for complexation are through the oxygen atoms .


Physical And Chemical Properties Analysis

Mandelic acid is a white, crystalline solid that belongs to a group of aromatic α-hydroxy carboxylic acids. The molar mass and water solubility are equal at 152.147 g/mol and 0.158 g/mL, respectively .

Scientific Research Applications

Bacterial Degradation Pathways and Biotechnology Applications

Mandelic acid plays a significant role in bacterial degradation pathways, particularly in Pseudomonas putida. It is a crucial part of aromatic compounds degradation and has been used in biocatalysis, kinetic resolution, synthesis of chiral compounds, and constructing new metabolic pathways. The enzymes in the mandelic acid degradation pathway have diverse applications in biotechnology, with research focusing on modifying substrate specificity and improving catalytic activity for varied applications (Wang et al., 2022).

Chiral Gels and Luminescence

Mandelic acid has been used to create chiral gels capable of multicolor circularly polarized luminescence. This application is significant in cosmetics and ointments, utilizing its aggregation and gelation characteristics. Mandelic acid derivatives form robust chiral gels, which can serve as templates for assembling luminescent carbon nanodots, covering the entire visible range. This has opened new avenues in biomedical research for chiral light-emitting materials (Reddy et al., 2022).

Biocatalytic Production in Pharmaceutical Chemistry

Mandelic acid and its analogues, important in pharmaceutical chemistry, are produced biocatalytically. They are used as building blocks and chiral resolving agents. Methods like nitrile hydrolysis, ester hydrolysis, ammonolysis, esterification, ketone reduction, and alcohol oxidation have been used for production. These processes are characterized by their product concentrations, enantioselectivities, and types of catalysts used (Martínková & Křen, 2018).

Green Synthesis in Pharmaceutical Industry

(R)-(-)-Mandelic acid, crucial for synthesizing antibiotics, antiobesity drugs, and antitumor agents, is synthesized using biotechnological strategies. Microbial biotransformation and enzymatic catalysis have been employed for its production. The focus has been on wild type and recombinant microbial strains and different microbial strategies for maximizing bioconversion from various substrates (Singh & Sambyal, 2022).

Cosmetic and Pharmaceutical Applications

Mandelic acid's cosmetic and pharmaceutical applications include its use in skin care due to its antibacterial activities. It is used in urinary antiseptic medicines and has been studied for its bioactive constituents. The GC-MS technique has been crucial for analyzing these constituents, indicating its potential in the phytopharmaceutical industry (Joshi et al., 2018).

Mandelic Acid Production Using Yeast and Bacteria

Mandelic acid production has been achieved using engineered Escherichia coli and Saccharomyces cerevisiae, offering an alternative to chemical synthesis. This method involves expressing heterologous hydroxymandelate synthases and engineering strains to avoid competing intermediates. Strategies include enzyme engineering, compartmentalization, and using bifunctional enzymes to enhance production without causing auxotrophy (Reifenrath et al., 2018).

Safety And Hazards

Mandelic acid is classified as causing serious eye damage (Category 1, H318) according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

Mandelic acid is the gentlest of all the AHAs, making it well tolerated by all skin types. It is predicted to be everywhere in skincare in the future due to its unique properties . It is also being studied for its antioxidant properties . The future of mandelic acid in skincare looks promising, with potential for new product developments and applications .

properties

IUPAC Name

2-hydroxy-2-phenylacetic acid
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InChI

InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IWYDHOAUDWTVEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
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Related CAS

32518-00-6, Array
Record name Poly(mandelic acid)
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DSSTOX Substance ID

DTXSID6023234
Record name Mandelic acid
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Molecular Weight

152.15 g/mol
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Physical Description

Liquid; Pellets or Large Crystals, Solid; Darkens and decomposes after prolonged light exposure; [Merck Index] White crystalline powder with a faint sweet odor; [Fisher Scientific MSDS]
Record name Benzeneacetic acid, .alpha.-hydroxy-
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Record name Mandelic acid
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Vapor Pressure

0.0000164 [mmHg]
Record name Mandelic acid
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Product Name

Mandelic Acid

CAS RN

90-64-2, 611-72-3
Record name Mandelic acid
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Record name DL-2-hydroxy-2-phenylacetic acid
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Synthesis routes and methods I

Procedure details

To a portion (1100 mls out of a total of 4800 mls) of the mother liquor plus methanol wash liquor obtained from resolution B, containing about 2.4 moles of a mixture of diastereomers, consisting of about 2.25 moles of (-)-2-amino-1-butanol L-(+)-mandelate and about 0.15 mole of (-)-2-amino-1-butanol D-(-)-mandelate, is added 180 grams of potassium hydroxide (88.8% real; 2.85 moles) to obtain a solution having an initial αD25°C. of +24.7° ("as is", 10 cm cell). The solution is then heated at 115°-116° C. under pressure (40 psi) for 4 hours to obtain a mandelic acid solution having an αD25°C. of -3.0° ("as is", 10 cm cell). The resulting solution is essentially racemized, the negative rotation being due to the presence of the (-)-2-amino-1-butanol.
[Compound]
Name
mixture
Quantity
2.4 mol
Type
reactant
Reaction Step One
Name
(-)-2-amino-1-butanol L-(+)-mandelate
Quantity
2.25 mol
Type
reactant
Reaction Step Two
Name
(-)-2-amino-1-butanol D-(-)-mandelate
Quantity
0.15 mol
Type
reactant
Reaction Step Three
Quantity
180 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To the filtrate remaining after process A above was added 201 grams of 50% sodium hydroxide solution, for a pH of 12.9. The basic solution was extracted 3 times with toluene, for a total toluene addition of 325 grams. The toluene and (-)PEA were distilled off under vacuum, resulting in a recovery of 303.6 grams (93.4%) of toluene, and L(-)PEA in about 260.2 grams. The sodium mandelate/sodium acetate phase was neutralized with 305.4 grams HCl, giving a pH of about 0.8. This was extracted 4 times with MIBK, in a fashion similar to that above, for a total addition of 295.3 grams MIBK. 185 grams H2O was added to the MIBK, and the MIBK was distilled off with azeotropic distillation, returning 274.4 grams or 92.9% MIBK recovery. The mandelic acid recovered from this process, together with that recovered above, gave a total recovery of 299.44 grams mandelic acid, or an 89.5% return.
Quantity
201 g
Type
reactant
Reaction Step One
Name
sodium mandelate sodium acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
305.4 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mandelic acid
Reactant of Route 2
Mandelic acid
Reactant of Route 3
Mandelic acid
Reactant of Route 4
Mandelic acid
Reactant of Route 5
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Reactant of Route 6
Mandelic acid

Citations

For This Compound
36,300
Citations
J Lin, QS Hu, MH Xu, L Pu - Journal of the American Chemical …, 2002 - ACS Publications
… mandelic acid enhances the fluorescence intensity of the (S,S)-sensor significantly more than (R)-mandelic acid … (R,R)-sensors with mandelic acid. The enantioselectivity in fluorescence …
Number of citations: 163 pubs.acs.org
K Yamamoto, K Oishi, I Fujimatsu… - Applied and …, 1991 - Am Soc Microbiol
… -(-)-mandelic acid-producing activity. The R-(-)-mandelic acid formed from mandelonitrile by resting … As R-(-)-mandelic acid was produced from racemic mandelonitrile in a yield of 91%, …
Number of citations: 213 journals.asm.org
HG Brittain - Analytical Profiles of Drug Substances and Excipients, 2002 - Elsevier
Publisher Summary This chapter focuses on the drug mandelic acid. When precipitated from aqueous solutions, mandelic acid is obtained as orthorhombic plates. The calcium and …
Number of citations: 12 www.sciencedirect.com
JK Whitesell, D Reynolds - The Journal of Organic Chemistry, 1983 - ACS Publications
… mandelic acid was employed under the same conditions was consistent with unreacted menthol and a mandelic acid … an intramolecular esterification of mandelic acid anhydride. (11) …
Number of citations: 170 pubs.acs.org
L Martínková, V Křen - Applied microbiology and biotechnology, 2018 - Springer
The aim of this study is to summarize the current progress in the design of biocatalytic processes applicable for the production of optically pure mandelic acids and their analogues. …
Number of citations: 36 link.springer.com
R Choińska, K Dąbrowska, R Świsłocka… - Mini Reviews in …, 2021 - ingentaconnect.com
… This review aims to present an overview on the antioxidant, and antimicrobial properties of two popular members of AHAs: mandelic acid (MA) – an arylalkyl AHA containing phenyl …
Number of citations: 14 www.ingentaconnect.com
C Walling, K Amarnath - Journal of the American Chemical …, 1982 - ACS Publications
… We conclude that the portion of mandelic acid oxidation not intercepted by hydroxyl radical trapsrepresents a cage reaction of newly formed hydroxyl radicals and not the intervention of …
Number of citations: 103 pubs.acs.org
RV Singh, K Sambyal - Critical Reviews in Biotechnology, 2023 - Taylor & Francis
… (R)-(-)-mandelic acid is an important … R)-(-)-mandelic acid has been undertaken mainly through the chemical route. However, chemical synthesis of optically pure (R)-(-)-mandelic acid is …
Number of citations: 5 www.tandfonline.com
N Dastbaravardeh, T Toba, ME Farmer… - Journal of the American …, 2015 - ACS Publications
… Our efforts to achieve the monoselectivity of the olefination of mandelic acid 1a centered on … sufficient reactivity with challenging substrates such as mandelic acid. On the other hand, …
Number of citations: 69 pubs.acs.org
C Mateo, A Chmura, S Rustler, F van Rantwijk… - Tetrahedron …, 2006 - Elsevier
Benzaldehyde was converted into enantiomerically pure (S)-mandelic acid by sequential HCN addition and hydrolysis in the presence of a cross-linked enzyme aggregate composed of …
Number of citations: 178 www.sciencedirect.com

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